2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthalenes. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a substituted phenyl group containing fluorine and nitro functional groups. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The formation of the naphthalene ring system through a cyclization reaction, often involving the use of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro-substituted naphthalenes.
Reduction: Formation of amino-substituted naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and fluorine substituents, play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-fluoro-4-nitrophenyl)propionate: A structurally similar compound with an ethyl ester group.
4-Fluoro-3-nitrobenzoic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of a naphthalene ring system and the presence of both fluorine and nitro substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1451449-29-8 |
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Molecular Formula |
C16H12FNO3 |
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H12FNO3/c17-14-9-11(6-8-15(14)18(20)21)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-4,6,8-9,13H,5,7H2 |
InChI Key |
AGSPSEQTJDQYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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